Cas no 2138249-45-1 (methyl 5-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate)

methyl 5-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate structure
2138249-45-1 structure
Product Name:methyl 5-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
CAS No:2138249-45-1
MF:C10H16N4O2
MW:224.259641647339
CID:6349617
PubChem ID:165744259
Update Time:2025-07-17

methyl 5-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate
    • 2138249-45-1
    • EN300-786219
    • Inchi: 1S/C10H16N4O2/c1-14-5-3-7(4-6-14)8-9(10(15)16-2)12-13-11-8/h7H,3-6H2,1-2H3,(H,11,12,13)
    • InChI Key: NCRCFHDGPHGGIT-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(C2CCN(C)CC2)=NNN=1)=O

Computed Properties

  • Exact Mass: 224.12732577g/mol
  • Monoisotopic Mass: 224.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 71.1Ų

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Additional information on methyl 5-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate

Comprehensive Overview of Methyl 5-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2138249-45-1)

The compound methyl 5-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2138249-45-1) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a 1,2,3-triazole core with a piperidine moiety, making it a versatile intermediate for drug discovery and material science applications. The presence of both methyl ester and 1-methylpiperidin-4-yl groups enhances its reactivity, enabling diverse synthetic modifications.

In recent years, the demand for triazole derivatives has surged due to their broad-spectrum biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers are particularly interested in CAS 2138249-45-1 as a potential precursor for developing novel small-molecule therapeutics. Its hydrogen bond acceptor/donor capabilities and moderate lipophilicity align well with modern drug-likeness criteria, a hot topic in AI-driven drug design platforms.

The synthesis of methyl 5-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves click chemistry strategies, a trending methodology praised for its atom economy and mild reaction conditions. This aligns with the growing emphasis on green chemistry in industrial applications, a frequently searched term in scientific databases. The compound's crystalline solid form and stability under ambient conditions further facilitate its handling in high-throughput screening (HTS) workflows.

From a commercial perspective, CAS 2138249-45-1 is cataloged by major chemical suppliers as a building block for medicinal chemistry. Its applications extend to crop protection research, where triazole-based compounds are explored for their pesticidal efficacy. Notably, the 1-methylpiperidine fragment contributes to improved bioavailability, a key parameter discussed in ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies.

Analytical characterization of this compound involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm the regioselectivity of the triazole ring formation, a critical quality attribute for reproducibility. The compound's logP value and polar surface area (PSA) are frequently calculated using cheminformatics tools, reflecting the integration of computational approaches in modern research.

Ongoing studies investigate the structure-activity relationship (SAR) of methyl 5-(1-methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate derivatives against neurological targets, coinciding with rising public interest in neurodegenerative disease treatments. The scaffold's ability to cross the blood-brain barrier (BBB) is a subject of active exploration, often queried in academic search engines.

In formulation development, the carboxylate ester group offers prodrug potential, allowing tailored release profiles—a concept widely discussed in controlled-release drug delivery forums. Patent literature reveals incremental innovations around this core structure, particularly in kinase inhibitor designs, a dominant theme in oncology research.

Regulatory-wise, the compound falls under standard laboratory chemical classifications, with handling protocols emphasizing good laboratory practice (GLP). Its non-hazardous nature under normal use conditions makes it accessible for academic and industrial R&D, aligning with ESG (Environmental, Social, Governance) compliance trends.

Future directions may explore its utility in bioconjugation techniques or as a ligand in catalysis, areas gaining traction in nanotechnology applications. As synthetic methodologies evolve, CAS 2138249-45-1 exemplifies how hybrid heterocycles bridge traditional chemistry with cutting-edge therapeutic innovation.

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